molecular formula C24H32N6O9 B12108835 Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA

Cat. No.: B12108835
M. Wt: 548.5 g/mol
InChI Key: DKQHAQUESIKHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA, also known as N-Succinyl-DL-alanyl-DL-alanyl-DL-prolyl-DL-alanine p-nitroanilide, is a synthetic peptide substrate. It is commonly used in biochemical assays to detect the activity of specific proteases, such as prolyl endopeptidase. This compound is particularly valuable in research settings due to its ability to release p-nitroaniline upon enzymatic cleavage, which can be measured spectrophotometrically.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous quality control measures, including mass spectrometry and HPLC, to confirm the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by specific proteases, resulting in the cleavage of the peptide bond and release of p-nitroaniline.

Common Reagents and Conditions

The enzymatic hydrolysis of this compound typically requires the presence of a protease such as prolyl endopeptidase. The reaction is carried out in a buffered solution, often at a pH that is optimal for the enzyme’s activity. Common buffers include phosphate-buffered saline (PBS) and HEPES buffer.

Major Products Formed

The primary product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified using spectrophotometry.

Scientific Research Applications

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA is widely used in scientific research for various applications:

    Biochemistry: It serves as a substrate for detecting and quantifying the activity of proteases, particularly prolyl endopeptidase.

    Molecular Biology: The compound is used in enzyme kinetics studies to understand the catalytic mechanisms of proteases.

    Medicine: Research involving this compound contributes to the development of diagnostic assays for diseases related to protease activity.

    Industry: The compound is utilized in quality control processes to ensure the activity and stability of protease enzymes used in industrial applications.

Mechanism of Action

The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA involves its recognition and cleavage by specific proteases. The protease binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond, resulting in the release of p-nitroaniline. This reaction can be monitored spectrophotometrically, providing a quantitative measure of protease activity.

Comparison with Similar Compounds

Similar Compounds

    Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate used for detecting chymotrypsin activity.

    Suc-Ala-Ala-Pro-Leu-pNA: Used for measuring the activity of elastase and other proteases.

    Suc-Ala-Ala-Val-Ala-pNA: A substrate for various proteases, including trypsin and chymotrypsin.

Uniqueness

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA is unique due to its specific recognition by prolyl endopeptidase. This specificity makes it an ideal substrate for studying the activity and inhibition of this particular enzyme, which is not as effectively achieved with other similar compounds.

Properties

IUPAC Name

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O9/c1-13(25-19(31)10-11-20(32)33)21(34)27-15(3)24(37)29-12-4-5-18(29)23(36)26-14(2)22(35)28-16-6-8-17(9-7-16)30(38)39/h6-9,13-15,18H,4-5,10-12H2,1-3H3,(H,25,31)(H,26,36)(H,27,34)(H,28,35)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQHAQUESIKHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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